molecular formula C14H21NO4 B6169778 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid CAS No. 2649079-51-4

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Cat. No. B6169778
CAS RN: 2649079-51-4
M. Wt: 267.3
InChI Key:
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Description

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid, also known as TBTCA, is an organic compound that belongs to the family of tricyclic compounds. It was first synthesized in 2004 and has since been studied for its potential applications in a variety of fields, including organic chemistry, biochemistry, and medicinal chemistry. TBTCA is a versatile compound that can be used as a building block for the synthesis of a variety of organic compounds, and it has been used in the synthesis of a range of pharmaceuticals and other compounds.

Scientific Research Applications

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of pharmaceuticals, as well as in the synthesis of other organic compounds. In addition, 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been used in the synthesis of polymers and in the development of new catalysts for organic reactions. 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has also been used as a ligand for metal complexes, and it has been used in the synthesis of peptides and other biomolecules.

Mechanism of Action

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid acts as an electron donor in organic reactions, and it can be used to facilitate the formation of covalent bonds between two molecules. It can also be used to promote the formation of hydrogen bonds, which can be used to stabilize the structure of a molecule. 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can also be used to activate molecules, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to be an effective inhibitor of enzymes, which can be used to regulate the activity of enzymes in a variety of biological processes. In addition, 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used as a building block for the synthesis of a variety of organic compounds. It is also relatively inexpensive and easy to obtain. However, 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is highly reactive and can be toxic if not handled properly.

Future Directions

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has a number of potential future applications. It could be used in the development of new catalysts for organic reactions, as well as in the synthesis of polymers and peptides. It could also be used to develop new drugs and treatments for a variety of diseases, including cancer and inflammation. In addition, 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid could be used to develop new diagnostic tools for the detection of diseases. Finally, 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid could be used to develop new materials for a variety of applications, including electronics and nanotechnology.

Synthesis Methods

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can be synthesized using a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of a tert-butyl halide and an alkoxide. This reaction produces an ether, which can then be converted into the desired product. Other methods for the synthesis of 8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid include the Grignard reaction, the Wittig reaction, and the Stille reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the tricyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "1,5-cyclooctadiene", "Maleic anhydride", "tert-Butyl carbamate", "Sodium hydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetic acid" ], "Reaction": [ "1. Protection of the amine group: 1,5-cyclooctadiene is reacted with maleic anhydride in the presence of tert-butyl carbamate and sodium hydride in diethyl ether to form the protected amine intermediate.", "2. Formation of the tricyclic ring system: The protected amine intermediate is treated with hydrochloric acid to form the tricyclic ring system.", "3. Deprotection of the amine group: The tricyclic intermediate is treated with sodium hydroxide in methanol to remove the tert-butyl carbamate protecting group.", "4. Introduction of the carboxylic acid group: The resulting amine is reacted with acetic anhydride and pyridine to form the corresponding acetamide intermediate, which is then treated with chloroacetic acid to introduce the carboxylic acid group and form the final product." ] }

CAS RN

2649079-51-4

Product Name

8-{[(tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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